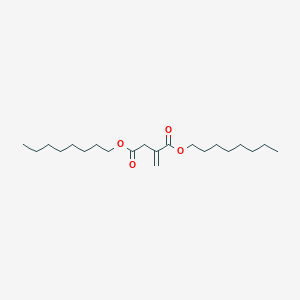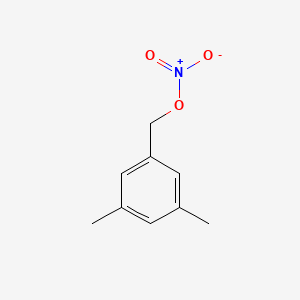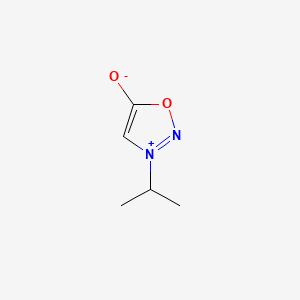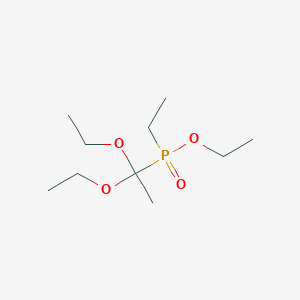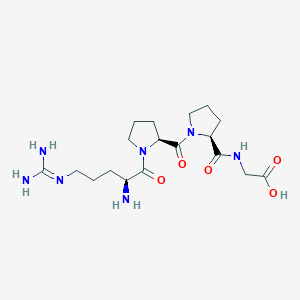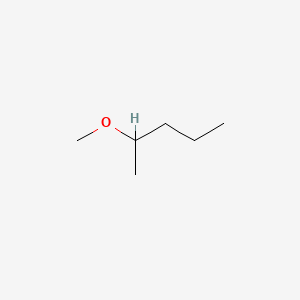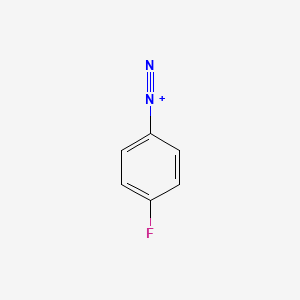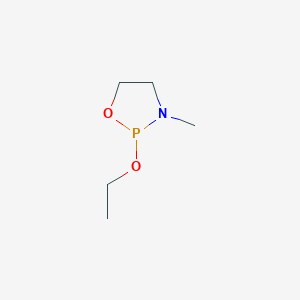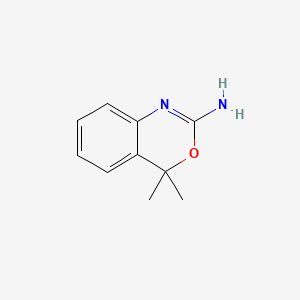
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms. The presence of the imine group and the dimethyl substitution at the 4-position adds to its unique chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- typically involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones. One common method includes the reaction of o-aminobenzyl alcohol with an aldehyde in the presence of an acid catalyst to form the benzoxazine ring . The reaction conditions often require heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine group and the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. The benzoxazine ring can also interact with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-3,1-Benzoxazin-4-one: Similar structure but lacks the imine group.
2,4-Disubstituted 1,2-dihydro-4H-3,1-benzoxazines: Differ in the substitution pattern on the benzoxazine ring.
Uniqueness
4H-3,1-Benzoxazin-2-imine, 1,2-dihydro-4,4-dimethyl- is unique due to the presence of the imine group and the specific dimethyl substitution at the 4-position.
Eigenschaften
CAS-Nummer |
22796-63-0 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
4,4-dimethyl-3,1-benzoxazin-2-amine |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-5-3-4-6-8(7)12-9(11)13-10/h3-6H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
RXAVXDBLOBNIFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=CC=CC=C2N=C(O1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




